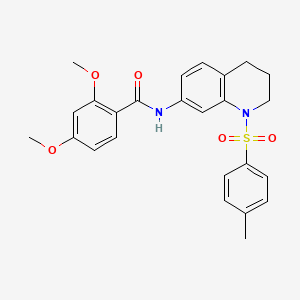
2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tetrahydroisoquinoline derivatives are often synthesized using the Pictet–Spengler reaction . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of this compound likely includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties 2,4-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, as part of a broader family of compounds, has been explored for its unique chemical properties and synthesis pathways. Research has shown that compounds within this chemical family are involved in the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. This includes the preparation of compounds through Michael addition reactions and subsequent transformations to yield various derivatives with potential biological activity (Abdallah, Hassaneen, & Abdelhadi, 2009). Furthermore, the study of benzamide analogues, including those with modifications on the isoquinoline and benzamide rings, has been conducted to assess their affinity for sigma receptors, revealing their potential as ligands for sigma-2 receptors (Xu et al., 2005).
Potential for Diagnostic Imaging A significant application area for derivatives similar to this compound is in the development of imaging agents for positron emission tomography (PET). Compounds with high affinity for sigma-2 receptors have been explored for their utility in imaging the sigma-2 receptor status of solid tumors, presenting a promising avenue for cancer diagnosis and therapy monitoring (Tu et al., 2007).
Chemical Reactions and Mechanisms The chemical reactivity of structures related to this compound has also been a subject of interest. Studies on the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes generated from corresponding precursors provide insights into the synthesis of tetrahydroquinoline and quinoline derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Consonni et al., 1996).
Ligand Binding and Receptor Studies The exploration of substituted aminobutyl-benzamides, including those with the 2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl) motif, for binding σ1 and σ2 receptors highlights the potential pharmacological importance of these compounds. Studies indicate that structural modifications in the amine portion can significantly affect ligand affinity and selectivity for σ receptors, further underlining the therapeutic relevance of these chemical entities (Fan, Lever, & Lever, 2011).
Wirkmechanismus
Target of Action
The compound, 2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ) and indole . THIQ and indole derivatives have been reported to possess a wide range of pharmacological activities and are known to interact with various targets. For instance, they have been revealed to act as phenylethanolamine N-methyltransferase inhibitors, matrix metalloproteinase inhibitors, carbonic anhydrase inhibitors, bradykinin-1 antagonists, as well as potential ligands of the delta opioid receptor .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it acts as a matrix metalloproteinase inhibitor, it could affect the degradation of the extracellular matrix, influencing processes such as cell proliferation, differentiation, migration, and apoptosis .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a matrix metalloproteinase inhibitor, it could potentially inhibit the degradation of the extracellular matrix, influencing various cellular processes and potentially exhibiting anti-inflammatory and anti-cancer effects .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-6-11-21(12-7-17)33(29,30)27-14-4-5-18-8-9-19(15-23(18)27)26-25(28)22-13-10-20(31-2)16-24(22)32-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMJWUHDZCALQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
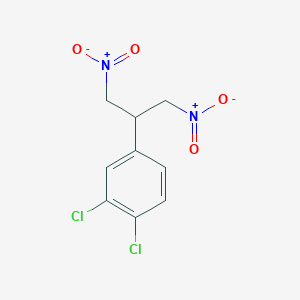
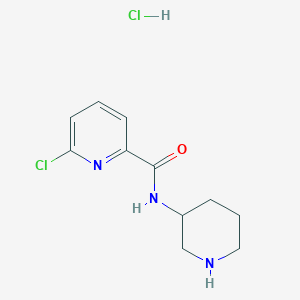
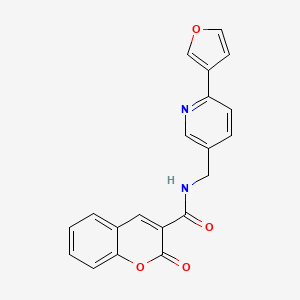

![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998954.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2998955.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2998957.png)


![8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2998962.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2998963.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)
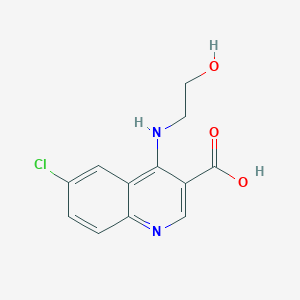
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline](/img/structure/B2998972.png)
